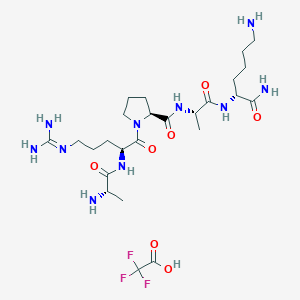
Methyl-d3 Laurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-d3 Laurate is a deuterated form of methyl laurate, an ester derived from lauric acid and methanol. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions: Methyl-d3 Laurate is synthesized through an esterification reaction between lauric acid and deuterated methanol (methanol-d4). The reaction typically involves the use of a catalyst, such as sulfuric acid or ionic liquids like 1-methylimidazole hydrogen sulfate ([Hmim]HSO4) or 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4) . The optimal conditions for this reaction include a methanol/lauric acid molar ratio of approximately 7:1, a reaction temperature of around 70°C, and a reaction time of about 2 hours .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient catalysts ensures high yield and purity. The process is optimized to minimize waste and energy consumption, making it economically viable.
化学反应分析
Types of Reactions: Methyl-d3 Laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, which are crucial in biodiesel production .
Common Reagents and Conditions:
Esterification: Lauric acid and deuterated methanol with a catalyst like [Hmim]HSO4 or [Hnmp]HSO4.
Hydrolysis: Water and a strong acid or base to break the ester bond.
Transesterification: Alcohols like methanol or ethanol with a base catalyst such as sodium methoxide.
Major Products:
Esterification: this compound.
Hydrolysis: Lauric acid and deuterated methanol.
Transesterification: Methyl esters and glycerol.
科学研究应用
Methyl-d3 Laurate has a wide range of applications in scientific research:
Biology: Studied for its role in lipid metabolism and as a model compound in membrane studies.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a surfactant in various formulations.
作用机制
The mechanism of action of Methyl-d3 Laurate involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can alter its physical properties, such as its hydrophobicity and stability, which can affect its interaction with lipid bilayers and proteins. This makes it a valuable tool in studying membrane dynamics and enzyme kinetics .
相似化合物的比较
Methyl Laurate: The non-deuterated form, commonly used in similar applications but lacks the distinct NMR signals provided by deuterium.
Ethyl Laurate: Another ester of lauric acid, used in similar industrial applications but with different physical properties.
Lauric Acid: The parent fatty acid, used in various chemical reactions and industrial applications.
Uniqueness: Methyl-d3 Laurate’s uniqueness lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques. This property allows for more precise studies of molecular interactions and dynamics .
属性
分子式 |
C13H26O2 |
|---|---|
分子量 |
217.36 g/mol |
IUPAC 名称 |
trideuteriomethyl dodecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3 |
InChI 键 |
UQDUPQYQJKYHQI-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


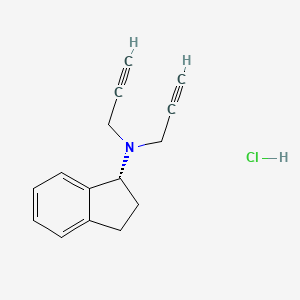
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
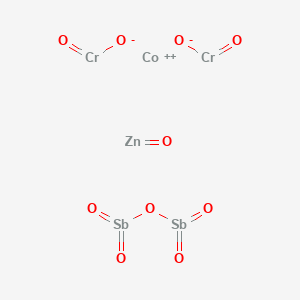
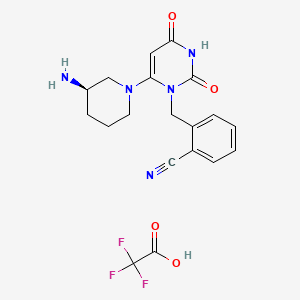
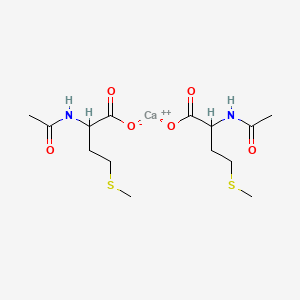
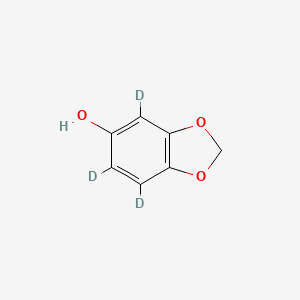
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
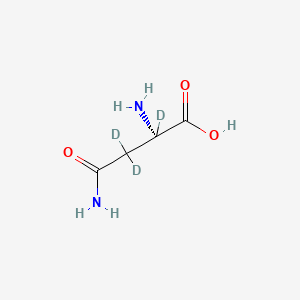

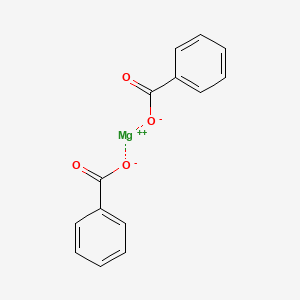
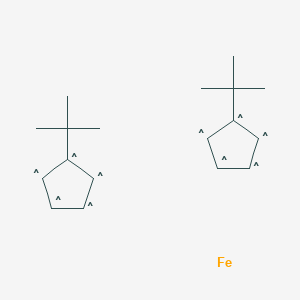
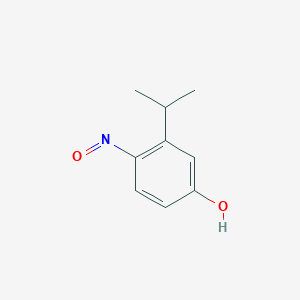
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
